molecular formula C6H3Br2F2N B13099961 2,3-Dibromo-4,6-difluoroaniline

2,3-Dibromo-4,6-difluoroaniline

Cat. No.: B13099961
M. Wt: 286.90 g/mol
InChI Key: VAGMLOVGIOVXMO-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,6-difluoroaniline is a halogenated aniline derivative featuring bromine atoms at positions 2 and 3 and fluorine atoms at positions 4 and 6 on the benzene ring. These derivatives are critical intermediates in pharmaceuticals, agrochemicals, and advanced materials like OLEDs and solar cells due to their unique electronic and steric properties .

Properties

Molecular Formula

C6H3Br2F2N

Molecular Weight

286.90 g/mol

IUPAC Name

2,3-dibromo-4,6-difluoroaniline

InChI

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2

InChI Key

VAGMLOVGIOVXMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,6-difluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of aniline derivatives. For example, the synthesis can start with 1,2-dibromo-4,5-difluoro-3-nitrobenzene, which is then reduced to form the desired aniline derivative .

Industrial Production Methods: Industrial production of 2,3-Dibromo-4,6-difluoroaniline may involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on activated carbon (Pd/C) and hydrogenation under controlled conditions are common in industrial settings to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4,6-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Using reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene yields 2,3-Dibromo-4,6-difluoroaniline .

Scientific Research Applications

2,3-Dibromo-4,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,6-difluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties of 4-Bromo-2,6-difluoroaniline (for reference):

  • Molecular Formula : C₆H₄BrF₂N
  • Molecular Weight : 208.01 g/mol
  • Substituents : Bromine (para position), fluorine (ortho positions)
  • Applications : Pd-catalyzed coupling reactions, drug intermediates, semiconductor materials .

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between 2,3-Dibromo-4,6-difluoroaniline and related halogenated anilines.

Table 1: Comparative Data of Halogenated Aniline Derivatives

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
4-Bromo-2,6-difluoroaniline 67567-26-4 C₆H₄BrF₂N Br-4, F-2,6 208.01 N/A N/A Pharmaceuticals, OLEDs, agrochemicals
2-Bromo-4,6-difluoroaniline 444-14-4 C₆H₄BrF₂N Br-2, F-4,6 208.01 41–42 208.0 (predicted) Chemical synthesis intermediates
3-Bromo-2,6-difluoroaniline 1262198-07-1 C₆H₄BrF₂N Br-3, F-2,6 208.01 N/A 203.6 (predicted) Specialty chemical synthesis
2,6-Dibromo-4-fluoroaniline N/A C₆H₄Br₂FN Br-2,6, F-4 271.82 N/A N/A Agrochemical research
2,6-Dibromo-4-(difluoromethoxy)aniline 1000575-08-5 C₇H₅Br₂F₂NO Br-2,6, OCF₂-4 337.82 N/A N/A Biochemical reagents

Structural and Reactivity Comparisons

Substituent Position Effects :

  • Bromine at Para Position (4-Bromo-2,6-difluoroaniline) : The para-bromo group enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex molecules for drug discovery .
  • Bromine at Ortho Position (2-Bromo-4,6-difluoroaniline) : Steric hindrance from ortho-substituted bromine reduces reaction rates but improves regioselectivity in electrophilic substitutions .
  • Dual Bromine Substitution (2,6-Dibromo-4-fluoroaniline) : Increased molecular weight and halogen density improve thermal stability, making it suitable for flame-retardant applications .

Fluorine vs. Other Halogens :

  • Fluorine’s electronegativity increases the electron-withdrawing effect, stabilizing intermediates in nucleophilic aromatic substitution. Compounds like 2,3,4,6-Tetrafluoroaniline (CAS 363-73-5) exhibit enhanced solubility in polar solvents compared to brominated analogs .

Functional Group Variations :

  • Difluoromethoxy Substituent (2,6-Dibromo-4-(difluoromethoxy)aniline) : The OCF₂ group introduces steric bulk and lipophilicity, favoring applications in lipid-soluble biochemical reagents .

Biological Activity

2,3-Dibromo-4,6-difluoroaniline is a halogenated aniline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring multiple bromine and fluorine substituents, may influence its interaction with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.

  • Molecular Formula : C6H3Br2F2N
  • Molecular Weight : 263.90 g/mol
  • CAS Number : 444-14-4
  • IUPAC Name : 2,3-Dibromo-4,6-difluoroaniline

The biological activity of 2,3-dibromo-4,6-difluoroaniline is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of halogen atoms can enhance the lipophilicity and electronic properties of the compound, potentially leading to increased binding affinity for target proteins.

Antimicrobial Activity

Recent studies have indicated that halogenated anilines exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that 2,3-dibromo-4,6-difluoroaniline demonstrates potent activity against various bacterial strains. The compound's effectiveness is often compared to standard antibiotics.
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of 2,3-dibromo-4,6-difluoroaniline on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity.

Case Studies

  • Study on Antimicrobial Properties :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several brominated anilines, including 2,3-dibromo-4,6-difluoroaniline. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by multidrug-resistant organisms.
  • Cytotoxicity Assessment :
    In a research article focused on anticancer agents, the cytotoxic effects of various halogenated anilines were assessed. 2,3-Dibromo-4,6-difluoroaniline was found to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was further validated through flow cytometry analysis.

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